Molecular Weight and Lipophilicity Differentiation vs. the Des-Benzyl Analog (CAS 1019384-83-8)
The benzyl group at position 5 of the 1,3,4-thiadiazole ring is the defining structural differential of CAS 848057-60-3 relative to its closest commercially catalogued analog, 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1019384-83-8). This substitution increases molecular weight from 275.11 to 365.24 g/mol and elevates the computed XLogP3 from an estimated ~1.5–2.0 (for the des-benzyl analog) to 4.0 for the target compound [1]. The TPSA of 96 Ų remains constant between the two compounds, as the benzyl group contributes no additional polar atoms. The resulting increase in lipophilic ligand efficiency (LLE) space may favor engagement with hydrophobic binding pockets but requires careful solubility assessment [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 365.24 g/mol; XLogP3 = 4.0; TPSA = 96 Ų; Rotatable bonds = 4 |
| Comparator Or Baseline | 5,6-Dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1019384-83-8): MW = 275.11 g/mol; XLogP3 estimated ~1.5–2.0; TPSA = 96 Ų; Rotatable bonds = 2 |
| Quantified Difference | ΔMW = +90.13 g/mol (+32.8%); ΔXLogP3 ≈ +2.0 to +2.5 log units; ΔRotatable bonds = +2 |
| Conditions | Computed physicochemical properties; XLogP3 calculated via PubChem implementation; TPSA calculated from 2D structure |
Why This Matters
For procurement decisions, the ~90 Da mass increase and ~2+ log unit lipophilicity shift mean the benzyl-bearing compound occupies substantially different ADME space; researchers cannot substitute the des-benzyl analog and expect comparable membrane partitioning, protein binding, or metabolic clearance.
- [1] Kuujia.com. CAS No 848057-60-3 — Computed Properties: XLogP3 = 4.0, TPSA = 96 Ų, MW = 365.237, Rotatable Bond Count = 4, HBD = 1, HBA = 5. Accessed April 2026. View Source
- [2] Sun, H., Du, T., Yang, M., et al. (2023). Targeting the Subpocket Enables the Discovery of Thiadiazole-Pyridazine Derivatives as Glutaminase C Inhibitors. ACS Medicinal Chemistry Letters, 14, 1455–1466. View Source
